molecular formula C12H11ClFNO2 B2385348 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one CAS No. 223632-64-2

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Cat. No.: B2385348
CAS No.: 223632-64-2
M. Wt: 255.67
InChI Key: FODGPXWJTNUVJU-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one” is a chemical compound with the CAS Number: 223632-64-2 . It has a molecular weight of 255.68 . The IUPAC name for this compound is 1-(3-chloro-4-fluorobenzoyl)-4-piperidinone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11ClFNO2/c13-10-7-8(1-2-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 255.67. It is stored at room temperature .

Scientific Research Applications

Conformational Analysis and Crystal Structure

A study by Ribet et al. (2005) focused on the conformational analysis of a compound similar to 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. The research included NMR analyses and investigation of the compound's conformation in both solid and solution states. This study is significant for understanding the physical and chemical properties of such compounds, which can be crucial for their application in various scientific domains, such as materials science or pharmaceuticals (Ribet et al., 2005).

Synthesis and Pharmacological Evaluation

Diouf et al. (1999) synthesized and evaluated a series of novel 4-(4-fluorobenzoyl)piperidine derivatives for their pharmacological properties, including interactions with various receptors. Although this study delves into pharmacological aspects, it is significant for understanding the synthetic pathways and potential interactions of these compounds with biological systems (Diouf et al., 1999).

Synthesis Methods

Jing-shan (2006) described a practical synthesis method of a compound related to this compound. This study provides insight into the synthesis processes and yields, which are essential for the production and potential application of such compounds in various fields, including chemical manufacturing (Jing-shan, 2006).

Chemical Interaction Studies

Pietra et al. (1968) investigated the reaction rates of compounds similar to this compound with various nucleophiles. This type of study is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis and material science (Pietra et al., 1968).

Mechanism of Action

The compound “1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one” is known as CPP and is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

1-(3-chloro-4-fluorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c13-10-7-8(1-2-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGPXWJTNUVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223632-64-2
Record name 1-(3-chloro-4-fluorobenzoyl)-piperidin-4-one
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